N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

Catalog No.
S13314709
CAS No.
M.F
C6H11N3O3S2
M. Wt
237.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazol...

Product Name

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

IUPAC Name

N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide

Molecular Formula

C6H11N3O3S2

Molecular Weight

237.3 g/mol

InChI

InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10)

InChI Key

ZNIDRBXUJPQFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)(=O)NCCN

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide is a chemical compound characterized by its unique thiazole structure, which incorporates both a sulfonamide and an aminoethyl group. Its molecular formula is C6H11N3O3S2C_6H_{11}N_3O_3S_2, and it has a molecular weight of approximately 237.30 g/mol . The compound features a thiazole ring that contributes to its biological activity and potential therapeutic applications.

Typical of sulfonamides and thiazoles, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonamide group can engage in acid-base chemistry, affecting its solubility and reactivity.
  • Condensation Reactions: The presence of the carbonyl group allows for condensation with other amines or alcohols, potentially forming more complex structures.

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its thiazole structure is known to enhance interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest it may inhibit certain bacterial enzymes, contributing to its potential as an antibiotic agent .

The synthesis of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide typically involves:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioketones or thioamides.
  • Introduction of the Sulfonamide Group: This is often done by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.
  • Amine Modification: The final step involves the introduction of the aminoethyl group via nucleophilic substitution or reductive amination.

These methods may vary based on the desired purity and yield .

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Research: Utilized in biochemical studies to understand enzyme inhibition mechanisms and drug interactions.

Its unique structure may also allow for modifications that enhance its efficacy or reduce side effects.

Interaction studies have shown that N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide can engage with various biological targets:

  • Enzymatic Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Protein Binding: Studies indicate that this compound can interact with proteins in human serum, affecting its bioavailability and therapeutic index.

Further research is necessary to elucidate these interactions fully and their implications for drug development .

Several compounds share structural similarities with N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains a sulfanilamide groupFirst synthetic antibacterial agent
BenzothiazoleThiazole ring with additional benzeneKnown for anticancer properties
5-MethylthiazoleMethylated thiazole structureInvolved in vitamin biosynthesis

These compounds highlight the diversity within thiazole derivatives while emphasizing the unique combination of aminoethyl and sulfonamide functionalities present in N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide .

Molecular Architecture and Functional Groups

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide features a 2,3-dihydrothiazole core, a partially saturated heterocyclic ring containing sulfur and nitrogen atoms. The thiazole ring is substituted at position 4 with a methyl group and at position 5 with a sulfonamide moiety (-SO₂NH₂). Additionally, an aminoethyl side chain (-NH₂CH₂CH₂-) is attached to the sulfonamide nitrogen, introducing a primary amine functional group. This combination of electron-withdrawing (sulfonamide) and electron-donating (aminoethyl) groups creates a unique electronic profile that influences reactivity and biological activity.

Table 1: Key Molecular Properties of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

PropertyValue
CAS Number1155139-93-7
Molecular FormulaC₆H₁₁N₃O₃S₂
Molecular Weight237.30 g/mol
Purity98%
Key Functional GroupsSulfonamide, Aminoethyl, Thiazole

The compound’s structure has been confirmed through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods verify the integrity of the thiazole ring, the sulfonamide group, and the aminoethyl side chain.

Spectroscopic and Physicochemical Characteristics

While specific spectroscopic data for this compound are not publicly disclosed, analogous 2,3-dihydrothiazole sulfonamides exhibit distinct infrared (IR) absorption bands for the sulfonamide S=O stretch (1130–1370 cm⁻¹) and N-H bending (1550–1650 cm⁻¹). The aminoethyl group likely contributes to solubility in polar solvents, while the methyl and thiazole groups enhance lipophilicity, balancing the compound’s partition coefficient.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

237.02418357 g/mol

Monoisotopic Mass

237.02418357 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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